Cellobiotol
Overview
Description
GLUCITOL-4-GUCOPYANOSIDE, also known as Cellobiitol, is a disaccharide composed of two glucose molecules linked by a glycosidic bond. It is a sugar alcohol derived from the reduction of glucose and is commonly found in various plants and microorganisms. This compound is known for its sweet taste and is used in various applications, including food, pharmaceuticals, and research.
Mechanism of Action
- Cellobiotol primarily interacts with cellulolytic enzymes involved in the degradation of cellulose. These enzymes form a complex that collaboratively depolymerizes cellulose into soluble products such as cellobiose and glucose .
- The compound interacts with the substrate binding domains of cellobiohydrolases on the surface of highly ordered cellulose. This interaction enhances the enzymatic activity, leading to the release of cellobiose and glucose .
Target of Action
Mode of Action
Preparation Methods
Synthetic Routes and Reaction Conditions: GLUCITOL-4-GUCOPYANOSIDE can be synthesized through the reduction of glucose using catalytic hydrogenation. The reaction typically involves the use of a catalyst such as nickel or platinum under high pressure and temperature conditions. The reduction process converts the aldehyde group of glucose into a hydroxyl group, resulting in the formation of GLUCITOL-4-GUCOPYANOSIDE .
Industrial Production Methods: Industrial production of GLUCITOL-4-GUCOPYANOSIDE involves the enzymatic hydrolysis of cellulose to produce glucose, followed by catalytic hydrogenation. The process is optimized to achieve high yields and purity of the final product. The use of biocatalysts and advanced purification techniques ensures the efficient production of GLUCITOL-4-GUCOPYANOSIDE on a large scale .
Chemical Reactions Analysis
Types of Reactions: GLUCITOL-4-GUCOPYANOSIDE undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: GLUCITOL-4-GUCOPYANOSIDE can be oxidized using reagents such as potassium permanganate or nitric acid to produce glucaric acid.
Reduction: The reduction of GLUCITOL-4-GUCOPYANOSIDE can be achieved using hydrogen gas in the presence of a metal catalyst.
Major Products Formed:
Oxidation: Glucaric acid
Reduction: Sorbitol
Substitution: Various glucoside derivatives
Scientific Research Applications
GLUCITOL-4-GUCOPYANOSIDE has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various glucoside derivatives and as a standard in carbohydrate analysis.
Biology: GLUCITOL-4-GUCOPYANOSIDE is used in studies related to carbohydrate metabolism and enzyme activity.
Medicine: It is investigated for its potential use as a low-calorie sweetener and its effects on blood glucose levels.
Industry: GLUCITOL-4-GUCOPYANOSIDE is used in the production of food additives, pharmaceuticals, and cosmetics.
Comparison with Similar Compounds
GLUCITOL-4-GUCOPYANOSIDE is similar to other sugar alcohols such as sorbitol, lactitol, and mannitol. it has unique properties that make it distinct:
Sorbitol: Both are sugar alcohols, but GLUCITOL-4-GUCOPYANOSIDE has a different glycosidic linkage.
Lactitol: Similar in structure, but lactitol is derived from lactose.
Mannitol: An epimer of sorbitol, differing in the configuration of the hydroxyl group at the second carbon.
These similarities and differences highlight the unique chemical and physical properties of GLUCITOL-4-GUCOPYANOSIDE, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
(2S,3R,4R,5R)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,5,6-pentol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h4-21H,1-3H2/t4-,5+,6+,7+,8+,9-,10+,11+,12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQHSOMBJVWLPSR-WELRSGGNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC(C(CO)O)C(C(CO)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](CO)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
535-94-4 | |
Record name | Cellobiitol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=535-94-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cellobiotol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000535944 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Q1: What is Cellobiotol and how is it used to assess intestinal permeability?
A: this compound is a disaccharide sugar that can be radiolabeled (with tritium, 3H) and used as a marker to assess intestinal permeability in animal models. [, ] This technique involves orally administering a mixture of [3H]this compound and [14C]Mannitol. These sugars are absorbed differently by the intestines: [3H]this compound is absorbed primarily via paracellular pathways (between cells), while [14C]Mannitol is absorbed mainly through transcellular pathways (across cells). By measuring the ratio of 3H/14C in urine after administration, researchers can infer the degree of intestinal permeability. [] An increased ratio suggests greater paracellular permeability, often indicative of intestinal damage or dysfunction.
Q2: Can dietary factors influence intestinal permeability as measured by the this compound absorption test?
A: Yes, research indicates that dietary cereals can impact intestinal permeability in animal models, particularly those with pre-existing sensitivities or induced enteropathy. [] For instance, in rats with triparanol-induced sensitivity, consuming wheat, rye, barley, oats, and maize led to increased intestinal permeability, while rice and soybean did not. [] Interestingly, gluten, a protein complex found in wheat and other cereals, was identified as a potential trigger for this permeability defect. [] This finding suggests a possible link between dietary gluten and intestinal health, potentially mirroring gluten sensitivity observed in humans.
Q3: Are there alternative methods for inducing intestinal permeability changes besides dietary interventions in the context of this compound studies?
A: Yes, apart from dietary factors, various chemical agents can induce intestinal permeability changes detectable by the this compound absorption test. [, ] For instance, ethanol administration in rats is known to cause mucosal damage, leading to increased [3H]this compound uptake and a higher 3H/14C ratio in urine. [] This altered permeability reflects the ethanol-induced disruption of normal intestinal cell function. [] Conversely, treatments like methotrexate and cetrimide, while also affecting intestinal absorption, do not induce changes in the 3H/14C ratio. [] This observation suggests that these agents cause permeability changes through mechanisms distinct from those involving direct mucosal cell dysfunction, highlighting the specificity of this compound as a marker for certain types of intestinal damage. []
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